molecular formula C12H12N4O3S B2950277 3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid CAS No. 511284-39-2

3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid

Cat. No.: B2950277
CAS No.: 511284-39-2
M. Wt: 292.31
InChI Key: RDOYILDEAZBWGZ-UHFFFAOYSA-N
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Description

3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are nitrogen-containing heterocyclic compounds known for their diverse applications in medicinal chemistry, drug discovery, and material sciences. This compound, in particular, has garnered attention due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid typically involves multiple steps. One common approach is the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to form ethyl [ (4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate. This intermediate is then further reacted with benzoic acid derivatives under specific conditions to yield the target compound.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This would require careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several scientific research applications across different fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of triazole chemistry.

  • Biology: It has potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: It is being investigated for its potential use in drug discovery, particularly in the development of new therapeutic agents.

  • Industry: It can be used in the production of agrochemicals and materials with specific properties.

Comparison with Similar Compounds

  • 4-Methyl-4H-1,2,4-triazole-3-thiol

  • Ethyl [ (4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

  • N-substituted 2-((4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl)acetamide derivatives

Uniqueness: 3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid is unique due to its specific structural features, which include the presence of both the triazole ring and the benzoic acid moiety. This combination can lead to distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

3-[[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3S/c1-16-7-13-15-12(16)20-6-10(17)14-9-4-2-3-8(5-9)11(18)19/h2-5,7H,6H2,1H3,(H,14,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOYILDEAZBWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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